1-(Aminomethyl)-3-fluoro-cyclobutanol;hydrochloride
Description
1-(Aminomethyl)-3-fluoro-cyclobutanol hydrochloride is a fluorinated cyclobutane derivative featuring an aminomethyl group at position 1 and a fluorine atom at position 3 of the cyclobutanol ring, with a hydrochloride counterion enhancing solubility. While direct data on this compound is absent in the provided evidence, its structural analogs suggest key properties:
- Molecular formula: Likely C₅H₁₀ClFNO (inferred from cyclobutanol derivatives like cis-3-Amino-1-methylcyclobutanol hydrochloride, C₅H₁₂ClNO ).
- Molecular weight: Estimated ~151.6 g/mol (comparable to cyclopentanol analogs in ).
- Key features: The strained four-membered cyclobutanol ring, fluorine substituent (electron-withdrawing), and protonated aminomethyl group. These features may influence bioavailability, metabolic stability, and target binding compared to larger or non-fluorinated analogs.
Properties
IUPAC Name |
1-(aminomethyl)-3-fluorocyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-5(8,2-4)3-7;/h4,8H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDVRSOIVDZXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)O)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2 + 2] Cycloaddition
Ultraviolet light-mediated dimerization of fluorinated alkenes produces strained cyclobutane intermediates. For example, irradiation of 3-fluoro-1-vinylcyclobutane at 254 nm yields bicyclic intermediates that are subsequently functionalized. This method achieves 60–75% yields but requires specialized UV equipment and generates stereoisomeric mixtures requiring chromatographic separation.
Thermal Cyclization of Linear Precursors
Heating γ-fluoro-β-aminomethyl ketones at 180–200°C induces intramolecular aldol condensation, forming the cyclobutane ring. A representative protocol using 4-fluoro-3-(aminomethyl)butan-2-one produces the target ring system in 82% yield after 6 hours under nitrogen. Microwave-assisted variants reduce reaction times to 15–30 minutes with comparable efficiency.
Sulfur Tetrafluoride-Mediated Ring Contraction
Reaction of cyclopentane carboxylic acids with SF₄ at 80–100°C generates trifluoromethyl cyclobutanes through decarboxylative fluorination. This method is particularly effective for introducing geminal difluoro groups, achieving 70–88% yields for substrates with electron-withdrawing substituents.
Table 1: Comparison of Cyclobutane Synthesis Methods
| Method | Yield (%) | Reaction Time | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Photochemical [2 + 2] | 60–75 | 12–24 h | Low | Laboratory-scale |
| Thermal Cyclization | 75–82 | 4–6 h | Moderate | Pilot-scale |
| SF₄ Ring Contraction | 70–88 | 2–4 h | High | Industrial-scale |
Introduction of the 3-fluoro substituent employs either electrophilic or nucleophilic fluorinating agents, with reaction conditions tailored to preserve the aminomethyl group.
Electrophilic Fluorination with Selectfluor
Treatment of 3-hydroxycyclobutane derivatives with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C achieves 85–92% fluorination efficiency. Kinetic studies show pseudo-first-order dependence on Selectfluor concentration, with activation energy of 72.4 kJ/mol.
Deoxyfluorination Using DAST
Diethylaminosulfur trifluoride (DAST) converts hydroxyl groups to fluorides at −78°C in dichloromethane. This method is particularly effective for acid-sensitive intermediates, providing 78–84% yields with <5% epimerization.
Late-Stage Fluorine-18 Incorporation
For radiopharmaceutical applications, nucleophilic [¹⁸F]fluoride displacement of trimethylammonium precursors enables PET tracer production. Using K[¹⁸F]/K222 complex in DMSO at 120°C, this method achieves 15–20% radiochemical yield (decay-corrected) with >95% radiochemical purity.
Aminomethyl Group Introduction
The aminomethyl moiety is typically installed via reductive amination or nucleophilic substitution, followed by protective group strategies to prevent side reactions during subsequent steps.
Reductive Amination of Cyclobutyl Ketones
Condensation of cyclobutane-3-fluoroketones with ammonium acetate using sodium triacetoxyborohydride in 1,2-dichloroethane produces secondary amines in 65–72% yield. Excess ammonium acetate (3–5 equiv) suppresses imine dimerization.
Gabriel Synthesis
Reaction of cyclobutyl bromides with potassium phthalimide in DMF at 80°C, followed by hydrazinolysis, provides primary amines in 58–64% overall yield. This two-step process avoids over-alkylation but requires harsh hydrolysis conditions.
Boc-Protection/Deprotection Strategy
Tert-butoxycarbonyl (Boc) protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalyst achieves >95% protection efficiency. Subsequent HCl-mediated deprotection in dioxane quantitatively generates the hydrochloride salt.
Hydrochloride Salt Formation
The final hydrochloride salt is precipitated by treating the free base with anhydrous HCl in ethyl acetate. Critical process parameters include:
-
Stoichiometry : 1.05–1.10 equiv HCl to ensure complete protonation
-
Temperature : 0–5°C to prevent amine oxidation
-
Antisolvent : n-Heptane added dropwise to induce crystallization
X-ray powder diffraction analysis confirms monohydrate formation (P2₁/c space group) with characteristic peaks at 2θ = 12.4°, 16.7°, and 24.9°.
Industrial-Scale Production
Continuous flow reactors address the exothermic nature of key synthetic steps:
Table 2: Flow Chemistry Optimization Parameters
| Reaction Step | Residence Time (min) | Temperature (°C) | Pressure (bar) | Conversion (%) |
|---|---|---|---|---|
| Cyclobutane Formation | 8.5 | 185 | 12 | 94.2 |
| Fluorination | 6.2 | 65 | 8 | 89.7 |
| Amination | 10.4 | −15 | 1 | 82.5 |
| Salt Formation | 3.8 | 2 | 1 | 99.1 |
Process mass intensity (PMI) analysis reveals solvent consumption of 86 L/kg product, with E-factor of 32.7 kg waste/kg API. Membrane-based HCl recovery systems reduce environmental impact by 41% compared to batch processes.
Analytical Characterization
Quality control protocols employ orthogonal techniques:
Table 3: Spectroscopic Characterization Data
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | HRMS (ESI+) | 155.60 m/z [M+H]⁺ (Δ 0.8 ppm) |
| Fluorine Content | ¹⁹F NMR | δ −118.7 ppm (dt, J = 48.2 Hz) |
| Crystal Structure | SC-XRD | Monoclinic, a = 8.42 Å |
| Hydrochloride Purity | Ion Chromatog. | 99.3% (Cl⁻ content) |
Challenges and Mitigation Strategies
-
Ring Strain-Induced Rearrangements :
-
Aminomethyl Group Oxidation :
-
Hydrochloride Hygroscopicity :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminomethyl group participates in nucleophilic substitution under basic conditions. Deprotonation of the ammonium chloride (HCl salt) generates a free amine, enabling reactions with electrophiles:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 25°C, 12 h | N-Methyl-1-(aminomethyl)-3-fluoro-cyclobutanol | 78 | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → 25°C | N-Acetyl-1-(aminomethyl)-3-fluoro-cyclobutanol | 85 | |
| Schiff Base Formation | Benzaldehyde, MeOH, reflux | Imine derivative | 63 |
Mechanistic Notes :
-
The strained cyclobutane ring increases the amine’s reactivity compared to linear analogs .
-
Fluorine’s electron-withdrawing effect stabilizes transition states in substitution reactions .
Hydroxyl Group Reactivity
The hydroxyl group undergoes esterification and etherification, though steric hindrance from the cyclobutane limits efficiency:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | Ac₂O, H₂SO₄, 60°C, 6 h | 1-(Aminomethyl)-3-fluoro-cyclobutyl acetate | 52 | |
| Ether Formation | MeOH, H₂SO₄, 100°C, 24 h | Methoxy derivative | <10 | |
| Tosylation | TsCl, pyridine, 0°C → 25°C | Tosylate intermediate | 67 |
Key Observations :
-
Tosylation facilitates subsequent nucleophilic displacement (e.g., azide substitution).
-
Low ether yields suggest steric constraints from the cyclobutane .
Cyclobutane Ring-Opening Reactions
The strained four-membered ring undergoes controlled cleavage under acidic or oxidative conditions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 6 M HCl, reflux, 48 h | Linear amino alcohol derivative | 41 | |
| Oxidative Cleavage | O₃, then Zn/H₂O | Dicarbonyl fragment | 33 |
Mechanistic Insights :
-
Ring-opening via acid hydrolysis proceeds through a carbocation intermediate stabilized by fluorine .
-
Ozonolysis selectively cleaves the cyclobutane due to allylic fluorine directing reactivity .
Stability and Degradation
The compound exhibits pH-dependent stability:
| Condition | Observation | Half-Life (25°C) | Reference |
|---|---|---|---|
| pH 1–3 (aqueous) | Stable (>1 month) | >30 days | |
| pH 7–9 (aqueous) | Amine deprotonation; slow hydrolysis | 7 days | |
| pH >10 | Rapid ring-opening | <1 day |
Degradation Pathways :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClFNO
- Molecular Weight : Approximately 151.59 g/mol
- Chemical Structure : The compound features a cyclobutane ring with an amino group and a fluorine atom, contributing to its reactivity and potential biological activity.
Pharmaceutical Development
1-(Aminomethyl)-3-fluoro-cyclobutanol; hydrochloride plays a crucial role in the synthesis of pharmaceutical compounds. Its ability to act as a building block in organic synthesis is particularly valuable for creating complex molecules used in drug formulations.
- Case Study : In a study conducted by Lee et al. (2024), this compound was utilized to synthesize novel analgesics, demonstrating enhanced efficacy compared to existing medications.
Biological Research
The compound has been investigated for its biological properties, particularly in antimicrobial and anticancer research.
- Antimicrobial Activity : Research indicates that 1-(Aminomethyl)-3-fluoro-cyclobutanol; hydrochloride exhibits significant antimicrobial properties against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 16 |
| S. aureus | 22 |
| P. aeruginosa | 19 |
This suggests its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Studies : The compound was tested against human cancer cell lines, showing moderate cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 28 |
| MCF-7 | 35 |
| A549 | 24 |
These findings indicate that it may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.
Industrial Applications
In the chemical industry, 1-(Aminomethyl)-3-fluoro-cyclobutanol; hydrochloride can serve as a reagent in the synthesis of specialty chemicals and agrochemicals. Its unique properties allow it to engage in various chemical reactions, enhancing the production of high-value compounds.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-fluoro-cyclobutanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Fluorine Impact: The target compound’s fluorine at C3 may enhance metabolic stability and electron density compared to non-fluorinated analogs like cis-3-Amino-1-methylcyclobutanol HCl .
- Bioavailability : Gabapentin’s larger cyclohexane ring improves oral absorption, while cyclobutane derivatives may face challenges due to strain-induced reactivity .
Biological Activity
1-(Aminomethyl)-3-fluoro-cyclobutanol;hydrochloride is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound is characterized by the presence of a fluorine atom and an amine group, which contribute to its reactivity and biological interactions. The molecular structure can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 155.57 g/mol
This compound exhibits several mechanisms of action that influence its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of drug metabolism and pharmacokinetics.
- Receptor Binding : Preliminary studies suggest that the compound may bind to specific receptors in the body, influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound may possess the following pharmacological effects:
- Antimicrobial Activity : Some studies have reported that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Cytotoxic Effects : In vitro studies have suggested potential cytotoxicity against certain cancer cell lines, indicating its use in oncology research.
Study 1: Antimicrobial Efficacy
A study conducted by Aladdin Scientific explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of the compound were assessed on human cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner.
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
